molecular formula C11H13NO2 B2517308 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one CAS No. 144537-21-3

2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one

Cat. No. B2517308
CAS RN: 144537-21-3
M. Wt: 191.23
InChI Key: CZJOWQDUADJYAV-UHFFFAOYSA-N
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Description

The compound of interest, 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, is a derivative of the benzoxazepine family, which is a class of heterocyclic compounds containing a seven-membered ring system composed of benzene fused to a seven-membered ring containing nitrogen and oxygen atoms. These compounds are of significant interest due to their potential pharmacological properties, including muscarinic receptor antagonism .

Synthesis Analysis

The synthesis of related benzoxazepine derivatives has been explored through various methods. One approach involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to a benzyl chloride derivative, followed by desilylation, oxidation, and cyclization via reductive amination . Another method includes the use of ring-closing metathesis to prepare dihydrobenzazepines, which are then hydroxylated and oxidized to yield tetrahydrobenzazepinones . Additionally, reductive amination of benzyl alkyl ketones and the addition of Grignard reagents to oxazolidines derived from phenylacetaldehydes have been utilized to synthesize 1,4-disubstituted tetrahydrobenzazepines .

Molecular Structure Analysis

Conformational analysis of benzoxazepine derivatives, including 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepines, has been performed using temperature-dependent NMR measurements and corroborated by computational methods. These studies have shown that substituents can significantly affect the ring inversion process . The molecular structures of certain benzoxazepine derivatives have been confirmed by X-ray diffraction, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions, including N-acylation, amide reduction, and N-alkylation, to yield a diverse array of compounds with potential biological activity . The reactivity of these compounds in acidic or basic media has also been explored, revealing transformations such as ring cleavage and the formation of acrylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are closely related to their molecular structure. The 1H and 13C NMR spectra of these compounds have been interpreted in terms of conformational equilibria, with a preference for boat conformations of the seven-membered ring . The p.m.r. spectra have been used to distinguish between isomeric benzoxazepinones, providing valuable information on their structural properties . The crystal structure analysis has revealed that intermolecular interactions, such as hydrogen bonds and C-H...O interactions, play a role in the solid-state arrangement of these molecules .

Scientific Research Applications

Hyponatremia Treatment

One study explored the use of a non-peptide V2 arginine vasopressin (AVP) antagonist, closely related to 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, for treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This research found that the compound effectively increased urine volume and decreased urinary osmolality, suggesting its potential as a therapeutic agent for hyponatremia in SIADH patients (Saito et al., 1997).

Olfactory Applications

Another area of research focused on the synthesis of compounds related to 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one for their intense marine and spicy-vanillic odor properties. These studies have implications for developing new olfactory compounds with potential applications in perfumery and flavoring industries (Kraft et al., 2010).

Chemical Synthesis

Research has also delved into the chemical synthesis of benzoxazepinones, including 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, through the Schmidt reaction of chromanones. This work contributes to the field of organic chemistry by providing methods for synthesizing complex compounds with potential applications in material science and pharmaceuticals (Levai et al., 1992).

Antioxidant and Anticancer Activity

Furthermore, research on benzoxazepine derivatives, including structural analogs of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one, has shown potential antioxidant and anticancer activities. These compounds were synthesized and evaluated for their effectiveness in inhibiting cancer cell proliferation, showcasing the diverse potential of benzoxazepine derivatives in medicinal chemistry and drug development (Neochoritis et al., 2010).

properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJOWQDUADJYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one

CAS RN

144537-21-3
Record name 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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